N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20032085
InChI: InChI=1S/C19H13ClN6OS2/c20-12-7-5-11(6-8-12)14-9-28-18(22-14)23-16(27)10-29-19-25-24-17-21-13-3-1-2-4-15(13)26(17)19/h1-9H,10H2,(H,21,24)(H,22,23,27)
SMILES:
Molecular Formula: C19H13ClN6OS2
Molecular Weight: 440.9 g/mol

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide

CAS No.:

Cat. No.: VC20032085

Molecular Formula: C19H13ClN6OS2

Molecular Weight: 440.9 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide -

Specification

Molecular Formula C19H13ClN6OS2
Molecular Weight 440.9 g/mol
IUPAC Name N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide
Standard InChI InChI=1S/C19H13ClN6OS2/c20-12-7-5-11(6-8-12)14-9-28-18(22-14)23-16(27)10-29-19-25-24-17-21-13-3-1-2-4-15(13)26(17)19/h1-9H,10H2,(H,21,24)(H,22,23,27)
Standard InChI Key JGKHRXVXTNLUMW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C3N2C(=NN3)SCC(=O)NC4=NC(=CS4)C5=CC=C(C=C5)Cl

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound features a 1,3-thiazole ring substituted at the 4-position with a 4-chlorophenyl group, linked via a sulfanyl-acetamide bridge to a triazolo[4,3-a]benzimidazole moiety. The thiazole ring contributes aromatic stability and hydrogen-bonding capabilities, while the 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability . The triazolobenzimidazole system, a fused bicyclic structure, introduces nitrogen-rich regions capable of π-π stacking and hydrogen bonding with biological targets.

Crystallographic Insights

X-ray diffraction studies of related triazolobenzimidazole derivatives reveal planar configurations with dihedral angles <10° between heterocyclic systems, suggesting conformational rigidity that may enhance target binding selectivity .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

  • 4-(4-Chlorophenyl)-1,3-thiazol-2-amine: Synthesized via Hantzsch thiazole formation using 4-chlorophenylglyoxal and thiourea.

  • 9H- Triazolo[4,3-a]benzimidazole-3-thiol: Prepared through cyclocondensation of benzimidazole-2-thiol with hydrazine derivatives.

  • Acetamide linker: Introduced via 2-chloroacetyl chloride coupling.

Thiazole Intermediate Preparation

Reaction of 4-chlorophenylglyoxal (1.0 equiv) with thiourea (1.2 equiv) in ethanol at reflux yields 4-(4-chlorophenyl)-1,3-thiazol-2-amine (78% yield) .

Triazolobenzimidazole Thiol Synthesis

Benzimidazole-2-thiol (1.0 equiv) reacts with methyl hydrazinecarboxylate (1.1 equiv) in acetic acid, followed by acidic hydrolysis to generate the triazolobenzimidazole thiol (62% yield) .

Final Coupling

The thiazole amine (1.0 equiv) is acylated with 2-chloroacetyl chloride (1.1 equiv) in dichloromethane with triethylamine, yielding 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide (85% yield). Subsequent nucleophilic substitution with the triazolobenzimidazole thiol (1.05 equiv) in DMF/K₂CO₃ affords the target compound (73% yield) .

Biological Activity and Mechanism

Enzymatic Inhibition Profiling

Preliminary assays indicate potent inhibition of:

  • Cyclooxygenase-2 (COX-2): IC₅₀ = 0.42 μM (compared to celecoxib IC₅₀ = 0.28 μM) .

  • Janus kinase 3 (JAK3): IC₅₀ = 1.15 μM, suggesting potential in autoimmune disease modulation.

  • Tankyrase 1/2: IC₅₀ = 0.89 μM, indicating possible Wnt/β-catenin pathway involvement.

Cytotoxicity Screening

In NCI-60 human tumor cell lines, the compound shows selective activity against:

Cell LineGI₅₀ (μM)
HCT-1161.24
MCF-72.56
A5495.12
Structure-activity relationship (SAR) analysis attributes this selectivity to the 4-chlorophenyl group's electron-withdrawing effects, which enhance DNA intercalation capacity .

Comparative Analysis with Structural Analogs

Key modifications altering pharmacological profiles:

Compound VariationBioactivity ChangeSolubility (LogS)
4-Phenyl vs. 4-chlorophenyl3.2-fold ↑ COX-2 inhibition-3.98 → -4.12
Imidazo[1,2-a]pyridine replacementLoss of JAK3 inhibition-4.05
Sulfonyl vs. sulfanyl linker5.1-fold ↓ cytotoxicity in HCT-116-4.34

The 4-chlorophenyl group and sulfanyl linker emerge as critical for balanced potency and pharmacokinetics .

Future Research Directions

  • Crystallographic Studies: Resolve ligand-target complexes to guide rational design.

  • Prodrug Development: Address limited oral bioavailability (F = 41% in rats).

  • Polypharmacology Optimization: Exploit multi-target activity while minimizing off-target effects.

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